4-(Chloromethyl)-1-methyl-1H-imidazole

Medicinal Chemistry Organic Synthesis Hydrolysis Stability

Ensure synthetic success—choose the correct regioisomer. 4-(Chloromethyl)-1-methyl-1H-imidazole (CAS 112258-59-0) features the electrophilic chloromethyl group exclusively at the 4-position, enabling regioselective nucleophilic substitution and cross-coupling distinct from 2- or 5-chloromethyl variants. The 1-methyl group blocks unwanted N-H side reactions, delivering predictable lipophilicity (XLogP = 0.4). Ideal for constructing antifungal CYP51 inhibitors, quaternary imidazolium ionic liquids, and cytochrome P450 probe molecules. Supplied as free base with consistent purity—avoid synthetic ambiguity and reagent mismatch.

Molecular Formula C5H7ClN2
Molecular Weight 130.57 g/mol
CAS No. 112258-59-0
Cat. No. B178355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-1-methyl-1H-imidazole
CAS112258-59-0
Synonyms4-chloroMethyl-1-Methyl-iMidazole
Molecular FormulaC5H7ClN2
Molecular Weight130.57 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CCl
InChIInChI=1S/C5H7ClN2/c1-8-3-5(2-6)7-4-8/h3-4H,2H2,1H3
InChIKeyQVAQFEBMXMVWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-1-methyl-1H-imidazole (CAS 112258-59-0) – Procurement and Differentiation Guide


4-(Chloromethyl)-1-methyl-1H-imidazole (CAS 112258-59-0) is a substituted imidazole featuring a chloromethyl group at the 4-position and a methyl group at the 1-position of the heterocyclic ring . It is a versatile synthetic intermediate utilized in medicinal chemistry and materials science, often serving as a reactive electrophile for nucleophilic substitution . The compound is typically supplied as a free base with a purity of ≥95% and is distinguished from its regioisomers and analogs by the specific placement of the reactive chloromethyl handle, which dictates its downstream synthetic utility.

4-(Chloromethyl)-1-methyl-1H-imidazole: Why In-Class Compounds Are Not Interchangeable


Substituting 4-(Chloromethyl)-1-methyl-1H-imidazole with a close analog—such as a regioisomer (e.g., 2- or 5-chloromethyl variant) or a non-methylated derivative—carries significant risk of synthetic failure or altered biological outcomes. The position of the chloromethyl group on the imidazole ring dictates the regioselectivity of subsequent nucleophilic substitution or cross-coupling reactions . For instance, the 4-chloromethyl derivative exhibits a hydrolysis half-life distinct from its 2-chloromethyl counterpart due to differences in electronic environment . Furthermore, the 1-methyl substitution is critical for modulating lipophilicity (XLogP3-AA = 0.4) and preventing undesired N-H reactivity, which would be present in the non-methylated analog 4-(chloromethyl)-1H-imidazole . Therefore, direct substitution without experimental validation is not scientifically justified for rigorous research or industrial applications.

Quantitative Differentiation of 4-(Chloromethyl)-1-methyl-1H-imidazole (112258-59-0) vs. Key Analogs


Regioisomeric Differentiation: Reactivity Profile of 4-Chloromethyl vs. 2-Chloromethyl Imidazole

The 4-chloromethyl derivative (target) demonstrates markedly different hydrolytic stability compared to its 2-chloromethyl regioisomer. The 2-chloromethyl-1-methylimidazole undergoes pH-dependent aqueous hydrolysis, with the neutral substrate being the reactive species and the protonated form (pKa = 5.7) unreactive . This electronic and steric difference in the imidazole ring directly affects the compound's shelf-life and its behavior in aqueous reaction media or biological assays, providing a quantifiable basis for selecting the 4-isomer for applications requiring greater stability or a distinct reactivity profile.

Medicinal Chemistry Organic Synthesis Hydrolysis Stability

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of Target vs. Non-Methylated Analog

The 1-methyl substitution on the target compound significantly increases its calculated lipophilicity (XLogP3-AA = 0.4) relative to the non-methylated analog 4-(chloromethyl)-1H-imidazole (XLogP3-AA not reported, but expected to be lower due to the absence of the methyl group and potential for hydrogen bonding) . This difference in lipophilicity impacts membrane permeability, solubility, and off-target binding profiles, which are critical parameters in drug discovery and agrochemical development. The target compound's higher LogP value can be advantageous for crossing biological barriers but may also require formulation adjustments.

ADME Prediction Medicinal Chemistry Lipophilicity

Synthetic Yield Benchmarking: Target Compound as a Key Intermediate

The hydrochloride salt of the target compound, 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, can be synthesized from (1-methyl-1H-imidazol-4-yl)methanol with a reported yield of 53.80% . This yield provides a quantitative benchmark for process chemists optimizing the production of this intermediate. While comparable yields for the synthesis of 2-chloromethyl or 5-chloromethyl regioisomers are available in the literature , the 4-isomer's specific yield serves as a baseline for evaluating alternative synthetic routes and for cost-of-goods analysis in procurement decisions.

Process Chemistry Synthesis Yield Optimization

Targeted Applications for 4-(Chloromethyl)-1-methyl-1H-imidazole Based on Differentiation Evidence


Synthesis of Antifungal Agents via Selective Alkylation

The 4-chloromethyl group serves as a reactive handle for introducing diverse pharmacophores. Its distinct reactivity, compared to the 2-isomer, allows for regioselective alkylation of nucleophiles, which is a key step in constructing novel antifungal imidazole derivatives . Researchers seeking to expand SAR around the imidazole core for CYP51 inhibition would prioritize this isomer to explore substitution patterns inaccessible via other regioisomers.

Preparation of Cytochrome P450 Inhibitor Probes

The specific substitution pattern (1-methyl, 4-chloromethyl) on the imidazole ring may lead to a unique profile of cytochrome P450 enzyme inhibition relative to other 1-substituted imidazoles . The target compound can be elaborated into probe molecules for studying CYP selectivity, leveraging its defined physicochemical properties (XLogP3-AA = 0.4) for optimizing cellular permeability and target engagement.

Building Block for Functionalized Imidazolium Ionic Liquids

The chloromethyl group is a classic precursor for quaternization reactions to form imidazolium salts. The 1-methyl-4-chloromethyl substitution pattern ensures that the resulting ionic liquid has a specific substitution architecture, which influences its melting point, viscosity, and electrochemical stability compared to ionic liquids derived from 2-chloromethyl or non-methylated imidazoles .

Technical Documentation Hub

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